molecular formula C13H19O5P B1366740 Methyl 4-(diethoxyphosphorylmethyl)benzoate CAS No. 14295-52-4

Methyl 4-(diethoxyphosphorylmethyl)benzoate

Cat. No. B1366740
CAS RN: 14295-52-4
M. Wt: 286.26 g/mol
InChI Key: YTYPSGYDIRZUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09278922B2

Procedure details

A solution of methyl 4-(bromomethyl)benzoate (12.5 g, 54.6 mmol) in triethyl phosphite (20 mL, 114 mmol) was heated at 150° C. for 2 hours. After cooling, the solution was concentrated under vacuum. Purification by chromatography (silica gel, 0-2% methanol in dichloromethane) afforded the title compound. MS (ESI) m/z 287 (M+H)+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>>[CH2:15]([O:14][P:13]([CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)([O:17][CH2:18][CH3:19])=[O:20])[CH3:16]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, 0-2% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.